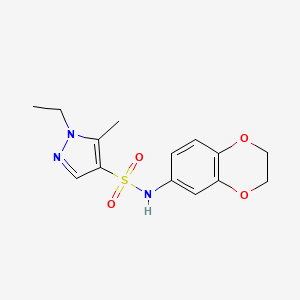![molecular formula C18H18N2O3 B5294125 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as DMMDA-2 or 2,5-dimethoxy-4-methylamphetamine. The chemical structure of DMMDA-2 is composed of a phenoxy group, a methoxyphenyl group, and an oxadiazole ring. In recent years, DMMDA-2 has gained significant attention due to its potential therapeutic applications, and
Mecanismo De Acción
The mechanism of action of DMMDA-2 is not fully understood, but studies have shown that it exhibits its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, DMMDA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects
DMMDA-2 has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain in animal models, and it has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DMMDA-2 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMMDA-2 is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DMMDA-2 has been shown to exhibit anti-cancer and neuroprotective properties, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of DMMDA-2 is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One of the main areas of research is to further study its mechanism of action and explore its potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosage and administration of DMMDA-2 for different diseases. Furthermore, future research should focus on developing new synthesis methods for DMMDA-2 and exploring its potential applications in other fields of scientific research, such as material science and nanotechnology.
Conclusion
In conclusion, DMMDA-2 is a chemical compound that has gained significant attention due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic effects, and has also been shown to exhibit anti-cancer and neuroprotective properties. While there are still limitations to its use, further research on DMMDA-2 is needed to fully understand its potential applications and develop new synthesis methods.
Métodos De Síntesis
DMMDA-2 can be synthesized using various methods, with the most common approach being the reaction of 3,4-dimethylphenol with 3-methoxybenzaldehyde in the presence of sodium hydride and 1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction results in the formation of DMMDA-2 as a white solid that can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied for its potential applications in various fields of scientific research. One of the most promising areas is its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that DMMDA-2 exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DMMDA-2 has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-16(9-13(12)2)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWXAQVVKYLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)


![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)
![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
